molecular formula C2H3Br<br>CH2=CHBr<br>C2H3B B1203149 Vinyl bromide CAS No. 593-60-2

Vinyl bromide

Cat. No.: B1203149
CAS No.: 593-60-2
M. Wt: 106.95 g/mol
InChI Key: INLLPKCGLOXCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyl bromide (C₂H₃Br, CAS 593-60-2) is a halogenated alkene with a molecular weight of 106.95 g/mol. It is a colorless gas at ambient conditions, with a boiling point of 289 K (15.85°C) and a vapor pressure of 1,033 mm Hg at 20°C . Industrially, it is used in the synthesis of flame-retardant synthetic fibers, copolymers with vinyl chloride for films and rubbers, and as a precursor in cross-coupling reactions . However, this compound is classified as a carcinogen due to its metabolic conversion to 2-bromoethylene oxide and 2-bromoacetaldehyde, which irreversibly bind to DNA and proteins, posing significant occupational and environmental risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl bromide can be synthesized through the dehydrobromination of ethylene dibromide. The reaction involves heating ethylene dibromide in the presence of a base, which results in the formation of this compound and hydrogen bromide:

CH2Br-CH2BrCH2=CHBr+HBr\text{CH}_2\text{Br-CH}_2\text{Br} \rightarrow \text{CH}_2=\text{CHBr} + \text{HBr} CH2​Br-CH2​Br→CH2​=CHBr+HBr

Industrial Production Methods: In industrial settings, this compound is produced using similar dehydrobromination processes. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Vinyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagent Formation: Magnesium in dry ether.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under controlled conditions.

Major Products:

    Grignard Reagent: Vinylmagnesium bromide.

    Polythis compound: A polymer used in various industrial applications.

Scientific Research Applications

Polymer Production

Vinyl bromide is predominantly used in the manufacture of polythis compound, which finds applications in:

  • Flame-retardant materials : By copolymerizing with other monomers, this compound enhances the fire resistance of polymers used in textiles and plastics .
  • Coatings and adhesives : Its reactivity allows for the formulation of coatings that require specific properties such as water resistance and durability .

Pharmaceuticals

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Notably:

  • Coenzyme Q10 : It is utilized in the production of this essential compound known for its role in cellular energy production and antioxidant properties .
  • Organic bromo compounds : this compound serves as a precursor for synthesizing other organobromine compounds used in medicinal chemistry .

Chemical Synthesis

This compound is employed in organic synthesis to create Grignard reagents, which are vital for forming carbon-carbon bonds. The reaction with magnesium yields vinylmagnesium bromide, facilitating further synthetic transformations .

Spectroscopic Studies

Recent advancements have utilized this compound in ultrafast spectroscopy to study molecular dynamics. Attosecond transient absorption spectroscopy has been employed to investigate strong-field-induced dissociation processes, providing insights into the fundamental behavior of molecular species under intense electromagnetic fields .

Toxicological Studies

Research has highlighted the carcinogenic potential of this compound through various studies on animal models. For instance:

  • A study involving Sprague-Dawley rats exposed to varying concentrations of this compound demonstrated a significant increase in liver angiosarcomas across multiple dose groups, underscoring its potential health risks associated with industrial exposure .

Environmental Impact Assessments

The environmental fate of this compound has been assessed through studies focusing on its persistence and degradation pathways in various ecosystems. These studies are critical for understanding the compound's long-term effects on human health and the environment .

Safety Considerations

Due to its classification as a suspected human carcinogen by organizations such as the International Agency for Research on Cancer (IARC), stringent safety measures are mandated when handling this compound. Proper ventilation, personal protective equipment, and adherence to occupational exposure limits are essential to mitigate health risks associated with its use .

Mechanism of Action

Vinyl bromide exerts its effects primarily through its reactivity as a vinyl halide. It can undergo various chemical transformations, such as forming Grignard reagents, which are valuable intermediates in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Vinyl Halides and Alternatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Vapor Pressure (mm Hg, 20°C)
Vinyl Bromide C₂H₃Br 106.95 15.85 1,033
Vinyl Chloride C₂H₃Cl 62.50 -13.4 2,600
Vinyl Acetate C₄H₆O₂ 86.09 72.2 83
Vinyl Sulfonate C₂H₃SO₃R* Variable Depends on R group Variable

*R = substituent (e.g., tosyl, mesyl).
Vinyl chloride shares structural similarities with this compound but has a shorter C–X bond length (C–Cl: 1.69 Å vs. C–Br: 1.93 Å), leading to differences in reactivity and polarity. Theoretical studies confirm that this compound’s C–Br bond is more polarizable, enhancing its electrophilicity in cross-coupling reactions compared to vinyl chloride .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison in Transition-Metal Catalysis

Compound Catalyst Compatibility Reaction Efficiency Byproduct Risk
This compound Pd, Ni, Fe High Toxic HBr
Vinyl Acetate Fe, Rh, Ir Moderate-High Less toxic AcOH
Vinyl Sulfonate Pd, Cu High Non-toxic SO₃⁻

This compound is a traditional electrophile in Suzuki, Heck, and Stille couplings but generates corrosive HBr as a byproduct . In contrast, vinyl sulfonates (e.g., vinyl tosylate) and acetates offer greener alternatives. For example:

  • Iron-catalyzed cross-coupling of vinyl acetates achieves 80–95% yields in monosubstituted alkene synthesis without hazardous byproducts .
  • Vinyl sulfonates exhibit superior stability and compatibility with Pd catalysts, enabling efficient C–C bond formation under mild conditions .

Toxicity and Environmental Impact

Table 3: Toxicity and Regulatory Profiles

Compound Carcinogenicity (IARC) OSHA Exposure Limit (ppm) Environmental Persistence
This compound Group 2A (Probable) 5 (Ceiling) High (Bioaccumulative)
Vinyl Chloride Group 1 (Confirmed) 1 (8-hr TWA) High
Vinyl Acetate Not classified 10 (8-hr TWA) Low (Rapid hydrolysis)

This compound’s metabolites, 2-bromoethylene oxide and 2-bromoacetaldehyde, exhibit higher DNA-binding affinity than vinyl chloride’s analogues, correlating with its potent carcinogenicity . Regulatory guidelines restrict its use, favoring alternatives like vinyl sulfonates, which hydrolyze to benign sulfonic acids .

Key Research Findings :

  • Vinyl sulfonates and acetates reduce reliance on toxic halides, aligning with green chemistry principles .
  • Theoretical studies show this compound’s C–Br bond activation energy (≈200 kJ/mol) is lower than C–Cl (≈340 kJ/mol), explaining its higher reactivity but greater environmental persistence .

Biological Activity

Vinyl bromide (C₂H₃Br) is an organobromine compound primarily used in the production of polythis compound and other chemical applications. Understanding its biological activity is crucial due to its potential health impacts, particularly as a probable human carcinogen. This article reviews the biological effects, metabolism, and toxicological data associated with this compound, supported by relevant studies and findings.

This compound is a colorless gas with a boiling point of 15.6°C and a molecular weight of 107 g/mol. It is flammable and poses significant risks during industrial handling . Workers in industries such as rubber and plastics manufacturing may be exposed to this compound through inhalation, leading to various health concerns .

Metabolism and Pharmacokinetics

This compound is rapidly absorbed upon inhalation, with studies indicating a blood:air partition coefficient of 4.05 in rats, suggesting higher tissue solubility compared to other vinyl halides like vinyl chloride . The metabolism of this compound occurs primarily in the liver, where it is processed by cytochrome P450 enzymes, particularly CYP2E1. This metabolic pathway results in the formation of reactive metabolites that can bind irreversibly to proteins and nucleic acids .

Table 1: Metabolism of this compound

Metabolite Formation Mechanism Biological Impact
Bromoethylene oxideCYP2E1-mediated oxidationAlkylation of DNA and proteins
1,N6-ethenoadenosineFormation from bromoethylene oxidePotential mutagenic effects
BromoacetaldehydeRearrangement from bromoethylene oxideCytotoxicity

Carcinogenicity

This compound has been classified as a Group B2 probable human carcinogen based on animal studies. Inhalation exposure has been linked to significant increases in liver angiosarcomas and other tumors in rats . The following findings summarize key research outcomes:

  • Liver Tumors : In a two-year study involving rats, exposure to this compound resulted in liver angiosarcomas at various concentrations (10 ppm to 1250 ppm), with statistically significant increases observed across all exposed groups .
  • Other Tumors : Additional tumors included hepatocellular adenomas and squamous-cell carcinomas of the Zymbal gland .

Case Studies

In one notable study, male and female rats were exposed to this compound at concentrations ranging from 10 ppm to 1250 ppm for six hours daily over two years. The incidence of liver angiosarcomas was significantly higher in exposed groups compared to controls (0/144 controls vs. up to 61/120 at 250 ppm) .

Neurological and Other Health Effects

Acute exposure to high concentrations of this compound has been associated with neurological symptoms such as dizziness, disorientation, and sleepiness. Chronic exposure primarily affects the liver but may also lead to cardiovascular and respiratory issues .

Table 2: Health Effects of this compound Exposure

Type of Effect Description
CarcinogenicLiver angiosarcomas, hepatocellular adenomas
NeurologicalDizziness, disorientation, sleepiness
HepaticLiver damage, foci formation
CardiovascularPotential heart-related issues

Q & A

Basic Research Questions

Q. Q1. What are the established synthesis methods for vinyl bromide, and how do reaction conditions influence yield and purity?

this compound (C₂H₃Br) is typically synthesized via bromination of ethylene or dehydrohalogenation of 1,2-dibromoethane. The catalytic addition of HBr to acetylene under controlled temperatures (40–60°C) is a common gas-phase method. Yield optimization requires precise control of stoichiometry, catalyst selection (e.g., AlBr₃), and inert atmospheres to prevent polymerization. Purity is influenced by distillation techniques, with fractional distillation under reduced pressure (e.g., 80–100 mmHg) minimizing residual brominated byproducts .

Q. Q2. Which analytical techniques are most effective for detecting this compound in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is widely used due to its sensitivity to halogenated compounds. Headspace sampling minimizes matrix interference, while solid-phase microextraction (SPME) enhances detection limits (sub-ppb levels). For biological matrices, liquid-liquid extraction followed by GC-ECD is recommended, validated via spike-recovery studies (85–110% recovery rates) .

Q. Q3. What are the primary mechanisms of this compound toxicity, and how do they compare to vinyl chloride?

this compound’s toxicity arises from metabolic activation by cytochrome P450 2E1 (CYP2E1) to form DNA-reactive epoxides (e.g., bromoethylene oxide). These intermediates form adducts with guanine, leading to mutagenicity. Compared to vinyl chloride, this compound’s lower electrophilicity results in slower epoxide formation but similar carcinogenic potential in rodent models. Dose-response studies highlight nonlinear kinetics at low exposures, complicating risk extrapolation .

Advanced Research Questions

Q. Q4. How can contradictions in carcinogenicity data between in vitro and in vivo studies be resolved?

Discrepancies often stem from metabolic differences: in vitro systems (e.g., liver microsomes) lack full enzymatic context, while in vivo models account for detoxification pathways (e.g., glutathione conjugation). Researchers should employ physiologically based pharmacokinetic (PBPK) modeling to integrate metabolic rates, tissue-specific uptake, and species-specific clearance. Cross-validation with transgenic models (e.g., CYP2E1-humanized mice) can clarify metabolic relevance .

Q. Q5. What experimental designs are optimal for studying chronic low-dose this compound exposure in occupational settings?

Longitudinal cohort studies with matched controls are ideal but resource-intensive. Alternatives include:

  • Quasi-experimental designs : Compare pre/post-exposure biomarker levels (e.g., DNA adducts) in workers, adjusting for confounders (smoking, co-exposures).
  • Factorial designs : Test interactions between this compound and co-pollutants (e.g., ethylene oxide) using in vitro hepatocyte models.
    Ensure power analysis (α=0.05, β=0.2) and blinded sample analysis to reduce bias .

Q. Q6. How do computational models improve the prediction of this compound’s atmospheric reactivity and degradation pathways?

Density functional theory (DFT) simulations reveal reaction barriers for OH radical-mediated degradation, predicting major products (e.g., bromoacetaldehyde). Compare with experimental smog chamber data (UV irradiation, 298K) to validate rate constants. Machine learning models trained on existing halogenated alkene datasets can predict half-lives under varying humidity and ozone levels .

Q. Q7. What methodological challenges arise in quantifying this compound’s metabolic flux in mammalian systems?

Key challenges include:

  • Short half-life of intermediates : Use rapid-freeze quenching in hepatocyte incubations to trap epoxides.
  • Isotope dilution assays : Employ ¹³C-labeled this compound with LC-MS/MS for precise quantification.
  • Interspecies variability : Parallel studies in humanized liver chimeric mice and primary human hepatocytes improve translatability .

Q. Data Interpretation and Validation

Q. Q8. How should researchers address variability in genotoxicity assays (e.g., Ames test vs. Comet assay) for this compound?

  • Ames test : Negative results may arise from insufficient metabolic activation (add S9 fraction from Aroclor-induced rat liver).
  • Comet assay : High variability in DNA strand breaks requires standardized scoring protocols (≥50 cells/sample, triplicate runs).
    Meta-analyses of existing datasets (e.g., IARC Monographs) can identify consensus thresholds for positive results .

Q. Q9. What strategies validate this compound exposure biomarkers in epidemiological studies?

  • Internal validation : Correlate urinary bromoethene mercapturic acid (BEMA) with air monitoring data using mixed-effects models.
  • External validation : Cross-check with adductomics (e.g., LC-HRMS detection of N7-guanine adducts in blood).
  • Confounder adjustment : Use multivariate regression to control for diet (cruciferous vegetables induce detoxification enzymes) .

Q. Research Ethics and Compliance

Q. Q10. What ethical considerations are critical when designing human studies on this compound exposure?

  • Informed consent : Clearly communicate potential risks (e.g., carcinogenicity) and anonymize data.
  • IRB compliance : Align protocols with Declaration of Helsinki; include independent oversight for high-risk occupations (e.g., polymer industry workers).
  • Data transparency : Share de-identified datasets via repositories (e.g., NIH RePORTER) to support meta-research .

Properties

IUPAC Name

bromoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLLPKCGLOXCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br, Array
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25951-54-6
Record name Poly(vinyl bromide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25951-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8021432
Record name Vinyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Boiling point 60 °F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket., Colorless gas or liquid (below 60 degrees F) with a pleasant odor; Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 60 °F) with a pleasant odor., Colorless gas or liquid (below 60 °F) with a pleasant odor. [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization.]
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/199
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL BROMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/431
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl bromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0657.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

60.4 °F at 760 mmHg (NTP, 1992), 15.8 °C @ 760 mm Hg, 15.6 °C, 60.4 °F, 60 °F
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL BROMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/431
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl bromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0657.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

less than 18 °F (NTP, 1992), Flash point <18 °F, ... No flash point by standard tests in air ... ., Flammable gas, <18 °F, NA (Gas)
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/199
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name VINYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL BROMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/431
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl bromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0657.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NTP, 1992), Soluble in chloroform, ethanol, ether, acetone, and benzene, Insol in water @ 20 °C, Solubility in water: none, Insoluble
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Vinyl bromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0657.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.49 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4933 @ 20 °C, Relative density (water = 1): 1.49, 1.49 (liquid at 60 °F), 1.49 (Liquid at 60 °F), 3.79(relative gas density)
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL BROMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/431
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl bromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0657.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 3.7, 3.79
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL BROMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/431
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

895 mmHg at 68 °F (NTP, 1992), 1,033 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 119, 1.4 atm
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL BROMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/431
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl bromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0657.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Gas under normal atmospheric conditions, colorless liquid under pressure, Colorless gas or liquid (below 60 degrees F) [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization].

CAS No.

593-60-2, 4666-78-8
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vinyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vinyl-d3 bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NRW59KFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL BROMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/431
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene, bromo-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KU802C80.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-219.1 °F (NTP, 1992), -137.8 °C, -139.5 °C, -219 °F
Record name VINYL BROMIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4765
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL BROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0597
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL BROMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/431
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl bromide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0657.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Vinyl bromide
Vinyl bromide
Vinyl bromide
Vinyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.